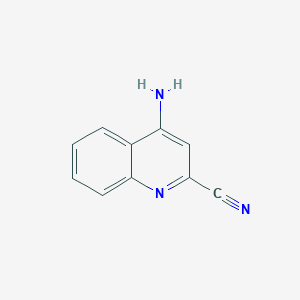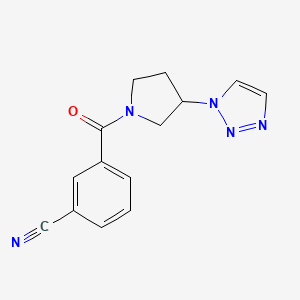
4-Aminoquinoline-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Aminoquinoline-2-carbonitrile is a chemical compound belonging to the class of aminoquinolines It is characterized by the presence of an amino group at the 4-position and a carbonitrile group at the 2-position of the quinoline ring
Aplicaciones Científicas De Investigación
4-Aminoquinoline-2-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimalarial agent due to its structural similarity to known antimalarials like chloroquine.
Medicine: Explored for its potential therapeutic effects in treating diseases like malaria and other parasitic infections.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
Target of Action
4-Aminoquinoline-2-carbonitrile is a derivative of 4-aminoquinoline, which is known for its potent antimalarial activity . The primary targets of 4-aminoquinoline compounds are the Plasmodium parasites , specifically Plasmodium falciparum , which are responsible for malaria .
Mode of Action
The compound interacts with its targets by binding to heme , a component of the hemoglobin that the Plasmodium parasites feed on . This unique mode of binding is facilitated by the Highest Occupied Molecular Orbital (HOMO) located on a biphenyl moiety . This interaction inhibits the parasite’s ability to detoxify heme, leading to its accumulation within the parasite, which is toxic and leads to its death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the heme detoxification pathway in Plasmodium parasites . By inhibiting this pathway, the compound prevents the parasites from growing and multiplying, thereby halting the progression of malaria .
Result of Action
The result of this compound’s action is the inhibition of Plasmodium parasite growth . By binding to heme and disrupting the heme detoxification pathway, the compound causes the accumulation of toxic heme within the parasite, leading to its death . This results in the reduction of the parasite load in the body, alleviating the symptoms of malaria .
Action Environment
The action of this compound, like other 4-aminoquinoline compounds, can be influenced by various environmental factors. For instance, oxygen tension has been shown to affect the efficacy of 4-aminoquinoline compounds, with higher oxygen tension (21%) leading to increased drug efficacy compared to lower oxygen tension (10%)
Safety and Hazards
Direcciones Futuras
The future directions of 4-aminoquinoline-2-carbonitrile research are focused on the synthesis of new 4-aminoquinolines that are able to retain the antimalarial activity of amodiaquine while circumventing quinone-imine metabolite toxicity . These new compounds could potentially be used in the treatment of chloroquine-resistant malaria .
Análisis Bioquímico
Biochemical Properties
4-Aminoquinoline-2-carbonitrile, like other 4-aminoquinolines, interacts with various enzymes, proteins, and other biomolecules. These interactions are crucial for its pharmacological properties
Cellular Effects
This compound can influence cell function in various ways. It has been shown to exhibit antimalarial, anticancer, antitubercular, and antiviral properties . These effects are likely due to its impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that 4-aminoquinolines can bind to biomolecules, inhibit or activate enzymes, and alter gene expression . These actions at the molecular level contribute to their pharmacological effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminoquinoline-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloro-4-nitrobenzonitrile with aniline in the presence of a base, followed by reduction of the nitro group to an amino group. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide and catalysts such as palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating steps like recrystallization and chromatography to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: 4-Aminoquinoline-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Conditions often involve bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of 4-nitroquinoline-2-carbonitrile.
Reduction: Formation of 4-aminoquinoline-2-amine.
Substitution: Formation of various substituted quinoline derivatives.
Comparación Con Compuestos Similares
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Amodiaquine: Another antimalarial with structural similarities but different side chain modifications.
Hydroxychloroquine: Similar to chloroquine but with an additional hydroxyl group.
Uniqueness: 4-Aminoquinoline-2-carbonitrile is unique due to its specific substitution pattern, which may confer distinct pharmacological properties and potential advantages in overcoming drug resistance seen with other antimalarials.
Propiedades
IUPAC Name |
4-aminoquinoline-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-6-7-5-9(12)8-3-1-2-4-10(8)13-7/h1-5H,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMXDVQXIZGAIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-{[2-(4-Methoxyphenyl)ethyl]amino}-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B2760078.png)
![N-[(furan-2-yl)methyl]-N-(4-methylphenyl)-4-nitrobenzene-1-sulfonamide](/img/structure/B2760081.png)
![N-(5-methylisoxazol-3-yl)-2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B2760082.png)

![methyl 5-[({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)methyl]furan-2-carboxylate](/img/structure/B2760084.png)

![3-(4-Methoxyphenyl)-6-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2760089.png)

![5-Chloro-6-[3-[(5-fluoro-6-methylpyrimidin-4-yl)-methylamino]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2760093.png)
![6-Methoxy-3-[4-(2-methylprop-2-enyl)piperazine-1-carbonyl]chromen-2-one](/img/structure/B2760094.png)
![4-{[2-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-[(furan-2-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B2760097.png)
![1-ethyl-7-methyl-3-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carbonyl)-1,8-naphthyridin-4(1H)-one](/img/structure/B2760099.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2760100.png)
![2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2760101.png)
